![molecular formula C7H16ClN3O B2719234 N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine CAS No. 1177297-64-1](/img/structure/B2719234.png)
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine
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Description
“N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C6H11N3. It has a molecular weight of 125.17 . This compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazole compounds are known for their diverse chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mechanism of Action
While the specific mechanism of action for “N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine” is not mentioned in the search results, pyrazole compounds are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Future Directions
Pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Therefore, “N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine” and similar compounds may continue to be a topic of interest in various fields of science, including medicinal chemistry and drug discovery .
properties
IUPAC Name |
N-methyl-2-(4-methylpyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-3-8-2/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEYOVWQNNDJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine |
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